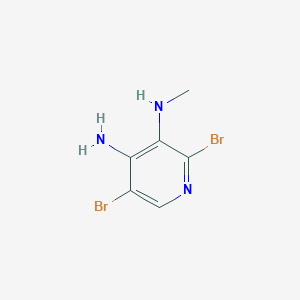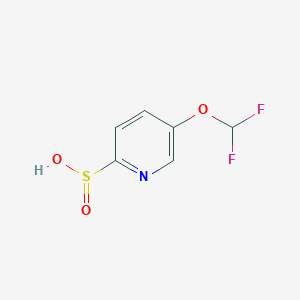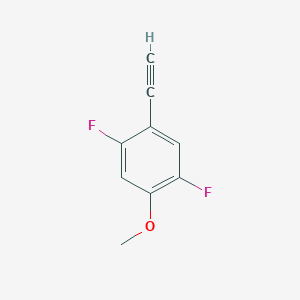![molecular formula C7H5N3O2S2 B12961312 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reactants: Thiazolo[5,4-d]pyrimidine derivative, chloroacetic acid
Conditions: Basic medium (e.g., NaOH), reflux
Product: 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize environmental impact.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolo[5,4-d]pyrimidine ring system. This intermediate is then reacted with chloroacetic acid under basic conditions to introduce the acetic acid moiety.
-
Cyclization Reaction
Reactants: 2-aminothiazole, aldehyde/ketone
Conditions: Acidic or basic medium, heating
Product: Thiazolo[5,4-d]pyrimidine derivative
Analyse Chemischer Reaktionen
Types of Reactions
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can undergo various chemical reactions, including:
-
Oxidation: : The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: : The compound can be reduced to modify the thiazole ring or the pyrimidine ring.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Anhydrous solvents, low temperatures
-
Substitution: : The acetic acid moiety can participate in nucleophilic substitution reactions.
Reagents: Alkyl halides, acyl chlorides
Conditions: Basic or acidic medium, room temperature to reflux
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the acetic acid moiety.
Wissenschaftliche Forschungsanwendungen
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism by which 2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes essential for cell wall synthesis. In cancer research, it may act by interfering with DNA replication or inducing apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid can be compared with other thiazolo[5,4-d]pyrimidine derivatives:
2-(Thiazolo[5,4-d]pyrimidin-7-yl)ethanol: Similar structure but with an ethanol moiety instead of acetic acid. It may exhibit different solubility and reactivity.
2-(Thiazolo[5,4-d]pyrimidin-7-yl)acetonitrile: Contains a nitrile group, which can alter its chemical properties and biological activity.
2-(Thiazolo[5,4-d]pyrimidin-7-yl)propanoic acid: A propanoic acid derivative that may have different pharmacokinetic properties.
The uniqueness of this compound lies in its specific combination of the thiazolo[5,4-d]pyrimidine core with the acetic acid moiety, which can influence its biological activity and chemical reactivity.
Eigenschaften
Molekularformel |
C7H5N3O2S2 |
|---|---|
Molekulargewicht |
227.3 g/mol |
IUPAC-Name |
2-([1,3]thiazolo[5,4-d]pyrimidin-7-ylsulfanyl)acetic acid |
InChI |
InChI=1S/C7H5N3O2S2/c11-4(12)1-13-6-5-7(9-2-8-6)14-3-10-5/h2-3H,1H2,(H,11,12) |
InChI-Schlüssel |
CRKBZWFAZHSMOQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(C(=N1)SCC(=O)O)N=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







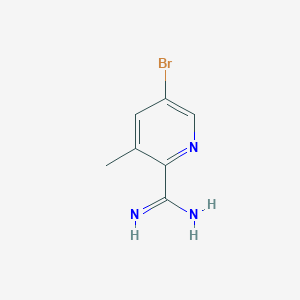
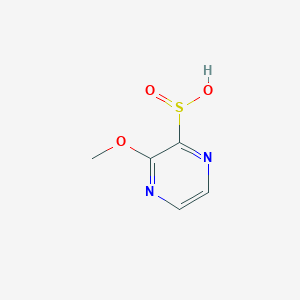
![4-methyl-10,13-dithia-3,4,5-triazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12961271.png)
![7-Benzyl-4-(4-bromobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B12961272.png)

